
3-(Thiophen-2-yl)pyrazine-2-carboxylic acid
Overview
Description
“3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (OH). The pyrazine ring is a common structural motif in many biologically active compounds . Similarly, thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring and a thiophene ring connected by a single bond, with a carboxylic acid group attached to the pyrazine ring . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms, while the thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds . For example, the Gewald reaction involves the formation of a new C-N bond and a new C-C bond . Another example is the Suzuki cross-coupling reaction, which involves the formation of a new C-C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure . For example, the presence of the pyrazine ring and the thiophene ring gives the compound aromatic properties, while the presence of the carboxylic acid group gives the compound acidic properties .Scientific Research Applications
Facile Synthesis and Electronic Properties
The compound 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid and its derivatives are explored in the context of organic synthesis and electronic property analysis. For instance, Ahmad et al. (2021) discuss the facile synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. This synthesis process involves intermediates and target pyrazine analogs for which electronic and nonlinear optical properties are studied through Density Functional Theory (DFT) calculations. This work showcases the potential of such compounds in organic electronics, highlighting their reactivity parameters and nonlinear optical (NLO) behavior, suggesting applications in electronic materials and devices Ahmad et al., 2021.
Precursors for Tetrasubstituted Zinc Azaphthalocyanines
Mørkved et al. (2013) studied thiophen-2-yl and bithienyl substituted pyrazine-2,3-dicarbonitriles as precursors for tetrasubstituted zinc azaphthalocyanines. This research shows the chemical behavior of these compounds when used as precursors for creating red-shifted UV-Vis Q-bands in zinc(II)azaphthalocyanines (ZnAzaPcs), which is beneficial for optical applications. The study elaborates on the synthesis process, structural analysis, and the optical properties of the resulting compounds, indicating their utility in photovoltaic and photodynamic therapy applications Mørkved et al., 2013.
Antioxidant and Anti-inflammatory Activities
Shehab et al. (2018) investigated the synthesis of novel pyrimidine-2-thiol derivatives starting from a thiophene moiety for potential biomedical applications. This research found that the newly synthesized compounds showed potent anti-inflammatory and antioxidant activities. This indicates the relevance of this compound derivatives in developing therapeutic agents with antioxidant and anti-inflammatory properties Shehab et al., 2018.
Microwave-assisted Synthesis for TRPC Inhibitors
Obermayer et al. (2011) describe the microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides, which act as inhibitors for canonical transient receptor potential (TRPC) channels. This synthesis protocol highlights the efficiency of using microwave heating in the preparation of these compounds, reducing the overall processing time dramatically while improving yields. This research demonstrates the compound's significance in medicinal chemistry, especially in developing new treatments for diseases related to TRPC channels Obermayer et al., 2011.
Mechanism of Action
The mechanism of action of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds often involves interactions with biological targets such as enzymes or receptors. For example, some thiophene-based compounds exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
The safety and hazards of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds depend on their specific chemical structures and biological activities . For example, some thiophene-based compounds have been shown to exhibit toxic effects, while others have been shown to exhibit therapeutic effects .
Future Directions
The future directions for the research and development of “3-(Thiophen-2-yl)pyrazine-2-carboxylic acid” and similar compounds include the design and synthesis of new derivatives with improved biological activities . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
3-thiophen-2-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYOVUXGXTOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



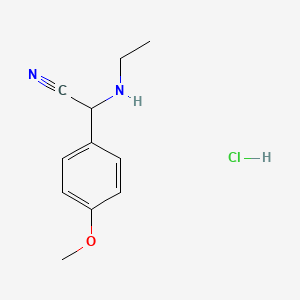
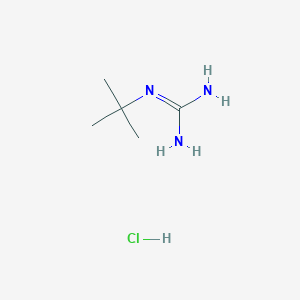
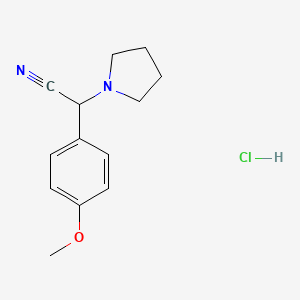
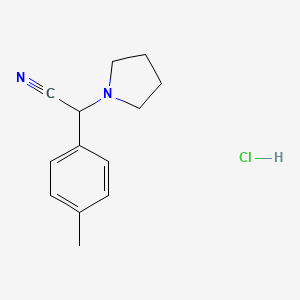
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)

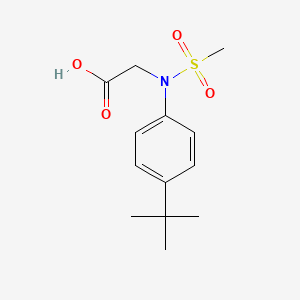
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)
![tert-Butyl (2-(3'-formyl-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407149.png)